2-Bromo-4,6-dichlorobenzo[d]thiazole
CAS No.:
Cat. No.: VC3281427
Molecular Formula: C7H2BrCl2NS
Molecular Weight: 282.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2BrCl2NS |
|---|---|
| Molecular Weight | 282.97 g/mol |
| IUPAC Name | 2-bromo-4,6-dichloro-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H |
| Standard InChI Key | JOWWHJWZSDCXRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1SC(=N2)Br)Cl)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
2-Bromo-4,6-dichlorobenzo[d]thiazole belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. The compound features a bromine atom at position 2 of the thiazole ring and chlorine atoms at positions 4 and 6 of the benzene portion. Its molecular formula is C7H2BrCl2NS with a molecular weight of 282.97 g/mol . The chemical structure incorporates the fundamental benzothiazole scaffold, which is a versatile pharmacophore found in numerous bioactive compounds.
Table 1. Basic Properties of 2-Bromo-4,6-dichlorobenzo[d]thiazole
| Property | Value |
|---|---|
| Name | 2-Bromo-4,6-dichlorobenzo[d]thiazole |
| CAS Number | 412923-49-0 |
| Molecular Formula | C7H2BrCl2NS |
| Molecular Weight | 282.97 g/mol |
| Standard Purity | ≥98% |
Benzothiazole Derivatives: Structural Context
Significance of Thiazole Moiety
Thiazole and its derivatives represent important heterocyclic compounds with diverse biological activities. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which when fused with a benzene ring forms the benzothiazole structure. This structural motif is significant in medicinal chemistry due to its presence in various natural products and synthetic compounds with pharmacological properties.
Research has demonstrated that thiazole-containing compounds exhibit a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anticonvulsant properties . The versatility of the thiazole moiety makes it a valuable scaffold in drug discovery and development. The anticonvulsant effect of thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei has been demonstrated in multiple experimental models .
Halogenated Benzothiazoles
| Compound | CAS Number | Molecular Formula | Molecular Weight | Halogen Positions |
|---|---|---|---|---|
| 2-Bromo-4,6-dichlorobenzo[d]thiazole | 412923-49-0 | C7H2BrCl2NS | 282.97 | 2-Br, 4-Cl, 6-Cl |
| 2-Bromo-4,7-dichlorobenzothiazole | 1849-68-9 | C7H2BrCl2NS | 282.97 | 2-Br, 4-Cl, 7-Cl |
Synthetic Approaches
Specific Synthetic Pathways for Halogenated Benzothiazoles
For 2-bromo-substituted benzothiazoles specifically, direct bromination of the corresponding 2-unsubstituted or 2-amino benzothiazole is a viable approach. Alternatively, the synthesis could involve the reaction of halogenated o-aminothiophenols with carbon disulfide followed by alkylation and subsequent transformation.
In the synthesis of similar compounds, researchers have utilized reactions such as the condensation of 2-bromoacetophenone with allyl-thioureas to form substituted thiazole derivatives . For instance, Shiran et al. prepared 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole by reacting allyl-thioureas and 2-bromoacetophenone . Similar principles could potentially be applied to the synthesis of 2-Bromo-4,6-dichlorobenzo[d]thiazole, starting from appropriately chlorinated precursors.
Biological Activities
Antiviral Properties
Benzothiazole derivatives have shown promising antiviral activities, particularly against noroviruses. The research by Jae-Seung Kim and colleagues identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an anti-norovirus agent with an EC50 of 37 μM . Through structure-activity relationship studies, they developed more potent derivatives, including a hybrid compound 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole that exhibited potent anti-norovirus activity with an EC50 value of 0.53 μM .
Table 3. Antiviral Activity of Selected Benzothiazole Derivatives
| Compound | Structure Feature | EC50 Against Norovirus | CC50 (Cytotoxicity) |
|---|---|---|---|
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 6-fluoro, 5-bromo-thiophene | 37 μM | >100 μM |
| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole | 4,6-difluoro, 3,5-dibromo-thiophene | 0.53 μM | Not specified |
While these compounds differ from 2-Bromo-4,6-dichlorobenzo[d]thiazole in their specific structure, the findings highlight the potential of halogenated benzothiazoles as antiviral agents. The presence of bromine and chlorine substitutions in 2-Bromo-4,6-dichlorobenzo[d]thiazole might contribute to similar biological activities, although specific testing would be required to confirm this.
Structure-Activity Relationship Analysis
Impact of Halogen Substitutions
The presence and position of halogen atoms in benzothiazole derivatives significantly influence their biological activities. Structure-activity relationship studies have revealed several important patterns relevant to halogenated benzothiazoles like 2-Bromo-4,6-dichlorobenzo[d]thiazole.
In antimicrobial thiazole derivatives, the presence of a chlorine group at the para-position of a phenyl ring enhanced antimicrobial activity . According to Gupta et al., compound 121 showed enhanced antimicrobial activity due to the presence of a chlorine group at the para-position of a phenyl ring . This suggests that the chlorine substitutions at positions 4 and 6 in 2-Bromo-4,6-dichlorobenzo[d]thiazole might contribute to antimicrobial properties.
The development of anti-norovirus agents demonstrated that specific patterns of halogenation significantly affected antiviral activity. Bromination at positions 3 and 5 of a thiophene ring, combined with fluorination at positions 4 and 6 of a benzothiazole ring, led to enhanced antiviral potency . This indicates that the precise arrangement of halogen atoms in 2-Bromo-4,6-dichlorobenzo[d]thiazole could influence its potential biological activities in unique ways.
Pharmacophore Analysis
Analysis of bioactive thiazole derivatives suggests that certain structural features are critical for specific biological activities. For carbonic anhydrase inhibitory activity, a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were identified as essential requirements .
In 2-Bromo-4,6-dichlorobenzo[d]thiazole, the bromine at position 2 replaces the amino group found in some bioactive thiazoles. This substitution likely alters the compound's interaction with biological targets, potentially leading to different activity profiles. The chlorine atoms at positions 4 and 6 of the benzene portion might further modify these interactions through electronic and steric effects.
The TCID50 assay with filtration investigations on similar benzothiazole derivatives revealed that certain heterocyclic carboxamide derivatives act directly on viral particles . The physicochemical properties of thiophene-benzothiazole carboxamide core structures, such as hydrophobicity, electron density, and steric effects, were identified as important factors for potent antiviral activity . These properties are likely influenced by halogen substitutions, suggesting that the specific halogenation pattern in 2-Bromo-4,6-dichlorobenzo[d]thiazole could confer unique biological properties.
| Research Area | Specific Focus | Expected Outcome |
|---|---|---|
| Chemical Synthesis | Development of efficient synthetic routes | Improved accessibility for biological testing |
| Antimicrobial Screening | Testing against pathogenic bacteria and fungi | Determination of minimum inhibitory concentrations |
| Antiviral Evaluation | Activity against various viral targets | Identification of potential antiviral applications |
| Anticancer Studies | Cytotoxicity against cancer cell lines | Assessment of selective anticancer potential |
| SAR Analysis | Comparison with structural analogs | Understanding of structure-activity relationships |
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